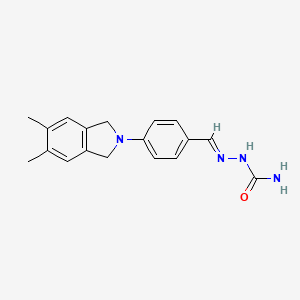

![molecular formula C20H13F2N3O2S B5506678 3-{[2-(二氟甲氧基)亚苄基]氨基}-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5506678.png)

3-{[2-(二氟甲氧基)亚苄基]氨基}-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , are often synthesized through multi-step processes involving the condensation of appropriate precursors. For instance, compounds like 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been synthesized and characterized, showcasing the versatility of thienopyrimidinone chemistry (Glidewell et al., 2003). Other methods include one-pot syntheses, which offer efficient routes to heterocyclic compounds, as demonstrated by Özdemir et al. (2015), who investigated the structural and spectroscopic characteristics of related compounds (Özdemir et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is often elucidated using X-ray crystallography, DFT calculations, and spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy. These techniques help in understanding the geometry, electronic structure, and intermolecular interactions, which are crucial for their chemical behavior and potential applications. For example, the work by Özdemir et al. highlights the use of these methods to characterize the molecular structure of pyrimidinone derivatives, providing insights into their geometric and electronic features (Özdemir et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones participate in various chemical reactions, including benzylation, nitrosation, and condensation with aromatic amines, which alter their chemical structure and properties. These reactions can lead to polymorphism, as seen in compounds synthesized by Glidewell et al., where different polymorphic forms were obtained under varying conditions, demonstrating the compound's versatile chemical reactivity (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the polymorphic forms studied by Glidewell et al. have different physical properties due to variations in their crystalline structures, which affect their intermolecular interactions and stability (Glidewell et al., 2003).

科学研究应用

抗菌活性

该化合物已在抗菌活性领域内得到探索。Abdel-Gawad 等人 (2003) 合成了 2-苄基和 2-芳氧甲基-3-氨基-1-苯基吡唑并[3,4-d]嘧啶-4-酮,这些化合物由于其与噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物在结构上的相似性,与安比林、Trivid 和克拉福兰等参考化合物相比,对细菌和真菌菌株表现出显着的体外抗菌活性。这突出了噻吩并[2,3-d]嘧啶衍生物在抗菌和抗真菌应用中的潜在用途 (Abdel-Gawad 等人,2003)。

抗氧化剂和酶抑制剂

La Motta 等人 (2007) 研究了 2-苯基-吡啶并[1,2-a]嘧啶-4-酮衍生物作为醛糖还原酶抑制剂的活性,证明了其在微摩尔/亚微摩尔范围内的活性水平。这些发现表明噻吩并[2,3-d]嘧啶衍生物与开发具有抗氧化特性的选择性酶抑制剂相关,这可能有助于控制与糖尿病相关的并发症 (La Motta 等人,2007)。

聚合物合成

Butt 等人 (2005) 探索了使用包含噻吩并[2,3-d]嘧啶结构的衍生物合成新型芳香族聚酰亚胺,表明该化合物可用于开发具有增强热稳定性和特定物理性能的材料,适用于高性能应用 (Butt 等人,2005)。

双重抑制剂开发

Gangjee 等人 (2008) 合成了具有噻吩并[2,3-d]嘧啶骨架的化合物,这些化合物对人类胸苷酸合酶和二氢叶酸还原酶表现出有效的双重抑制作用,通过同时靶向两种关键酶,为癌症治疗提供了一种有前景的方法 (Gangjee 等人,2008)。

缓蚀剂

侯等人 (2019) 证明了嘧啶衍生物,包括与 3-{[2-(二氟甲氧基)亚苄基]氨基}-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮 相似的结构,可作为酸性溶液中低碳钢的有效缓蚀剂。这些发现强调了此类化合物在保护工业材料免受腐蚀方面的潜力,从而延长了它们的运行寿命 (Hou 等人,2019)。

安全和危害

As for the safety and hazards associated with this compound, Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, specific safety and hazard information may not be readily available.

属性

IUPAC Name |

3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2S/c21-20(22)27-16-9-5-4-8-14(16)10-24-25-12-23-18-17(19(25)26)15(11-28-18)13-6-2-1-3-7-13/h1-12,20H/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOBALGHMGGHQC-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

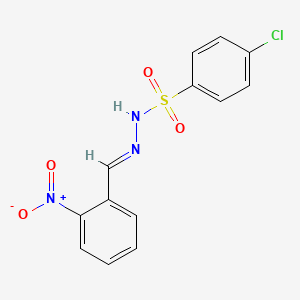

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)